4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one
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Overview
Description
4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes a pyridinone core, an azetidine ring, and a pyran moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridinone Core: This can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction using an appropriate azetidine derivative.
Attachment of the Pyran Moiety: The pyran moiety can be attached via an esterification reaction using a suitable pyran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1-methyl-5-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can be compared with other compounds having similar structural features, such as:
- This compound analogs with different substituents on the pyridinone core.
- Compounds with similar azetidine or pyran moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-10-4-11(5-16(21)24-10)25-12-7-19(8-12)17(22)13-9-18(2)15(20)6-14(13)23-3/h4-6,9,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTKSUKBKZAWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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